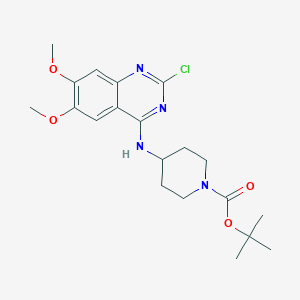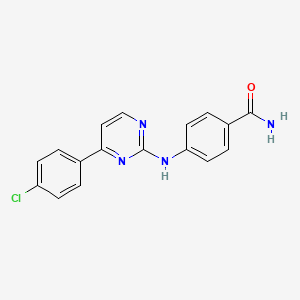
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide
描述
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chlorine atom and a vinyl group, making it a versatile compound in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide typically involves the reaction of 4-chloro-5-vinylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-chloro-5-ethenylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
N-(4-chloropyridin-2-yl)acetamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
N-(4-bromo-5-vinylpyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
N-(4-chloro-5-ethylpyridin-2-yl)acetamide:
Uniqueness
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide is unique due to the presence of both the chlorine atom and the vinyl group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
N-(4-chloro-5-ethenylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O/c1-3-7-5-11-9(4-8(7)10)12-6(2)13/h3-5H,1H2,2H3,(H,11,12,13) |
InChI 键 |
UIGOMFDGHINZOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C(C(=C1)Cl)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)

